6-Bromo-5H-benzo[a]phenoxazin-5-one
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Overview
Description
6-Bromo-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound that belongs to the phenoxazine family Phenoxazines are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications
Preparation Methods
The synthesis of 6-Bromo-5H-benzo[a]phenoxazin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of o-aminophenol with a brominated quinone derivative. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve efficient and cost-effective production .
Chemical Reactions Analysis
6-Bromo-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with other functional groups, such as amino or alkyl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-5H-benzo[a]phenoxazin-5-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s unique electronic properties also enable it to participate in electron transfer processes, which are crucial in its applications as a semiconductor and in photodynamic therapy .
Comparison with Similar Compounds
6-Bromo-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as:
Nile Red: Known for its use as a fluorescent dye in biological imaging.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Phenothiazines: Similar in structure but contain sulfur instead of oxygen, used in antipsychotic medications. The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and electronic properties compared to other phenoxazine derivatives.
Properties
CAS No. |
50426-22-7 |
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Molecular Formula |
C16H8BrNO2 |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
6-bromobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H8BrNO2/c17-13-15(19)10-6-2-1-5-9(10)14-16(13)20-12-8-4-3-7-11(12)18-14/h1-8H |
InChI Key |
KJDHUVPCFNMQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4OC3=C(C2=O)Br |
Origin of Product |
United States |
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